molecular formula C16H8F4O3 B2937009 3-(4-fluorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 315233-72-8

3-(4-fluorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B2937009
CAS No.: 315233-72-8
M. Wt: 324.231
InChI Key: ANVUHQNOKVPVAA-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a fluorinated chromenone derivative characterized by a 4-fluorophenyl group at position 3, a hydroxyl group at position 7, and a trifluoromethyl group at position 2. Chromenones (4H-chromen-4-ones) are oxygen-containing heterocycles with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

3-(4-fluorophenyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F4O3/c17-9-3-1-8(2-4-9)13-14(22)11-6-5-10(21)7-12(11)23-15(13)16(18,19)20/h1-7,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVUHQNOKVPVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-fluorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one, a derivative of 7-hydroxycoumarin, is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article explores the biological activity of this compound through various studies, including structure-activity relationships (SAR), synthesis methods, and biological evaluation.

Chemical Structure and Synthesis

The compound can be synthesized through a series of reactions involving 4-fluorobenzaldehyde and trifluoroacetic acid derivatives. The synthesis typically involves:

  • Condensation Reaction : The initial step involves the condensation of 4-fluorobenzaldehyde with a trifluoromethyl-containing compound.
  • Cyclization : This step forms the chromenone structure, which is critical for the compound's biological activity.

The final product is characterized using techniques such as NMR and X-ray crystallography to confirm its structure and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of 7-hydroxycoumarin derivatives, including those with fluorinated substituents. The following table summarizes key findings regarding the antimicrobial activity of related compounds:

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)Reference
This compoundStaphylococcus aureus6.25 μg/mL
Fluorinated 7-hydroxycoumarinCandida albicans21.65 μg/mL
Novel fluorinated derivativesBotrytis cinerea5.75 μg/mL

These findings indicate that compounds with fluorinated groups exhibit significant activity against both bacterial and fungal strains, suggesting a potential application in treating infections caused by drug-resistant pathogens.

The mechanism through which these compounds exert their effects often involves interaction with specific biological targets. For instance:

  • DNA Gyrase Inhibition : Some coumarin derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme critical for DNA replication and transcription, thus preventing bacterial growth .
  • Fungal Cell Wall Disruption : The antifungal activity may be attributed to the disruption of fungal cell wall integrity, leading to cell lysis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key observations include:

  • Fluorination Effects : The presence of fluorine atoms in the phenyl ring enhances lipophilicity and may improve interaction with biological membranes .
  • Hydroxyl Group Influence : Hydroxyl groups on the chromenone structure are essential for hydrogen bonding with target proteins, enhancing binding affinity and biological efficacy .

Case Studies

  • Antibacterial Activity Against MRSA : A study evaluated various coumarin derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Compounds similar to this compound showed moderate to high antibacterial activity, indicating potential as new therapeutic agents against resistant strains .
  • Antifungal Efficacy : Research demonstrated that fluorinated coumarins exhibited significant antifungal properties against Candida species, with MIC values comparable to established antifungal agents like ketoconazole .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Phenyl Ring

4-Fluorophenyl vs. Chlorophenyl Derivatives
  • 3-(4-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperazinyl)methyl]-2-(trifluoromethyl)chromen-4-one ():
    • Replacing fluorine with chlorine increases molecular weight (452.857 g/mol vs. ~340–350 g/mol) and introduces a bulkier, more electronegative substituent. The 8-position piperazinylmethyl group enhances solubility and may facilitate interactions with bacterial targets via hydrogen bonding .
    • Biological Impact : Chlorophenyl derivatives are associated with biofilm inhibition, while fluorophenyl analogs may exhibit better blood-brain barrier penetration due to smaller atomic size .
4-Fluorophenyl vs. Methoxyphenyl Derivatives
  • 7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one ():
    • The methoxy group (-OCH₃) is electron-donating, increasing electron density on the phenyl ring compared to the electron-withdrawing fluorine. This alters reactivity in electrophilic substitutions and may reduce oxidative metabolism .
    • Synthetic Routes : Methoxy derivatives are synthesized via trifluoroacetic anhydride-mediated cyclization, similar to fluorophenyl analogs .

Modifications at Position 8

  • 8-[(Dimethylamino)methyl]-3-(4-methoxyphenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one (): The dimethylaminomethyl group introduces a basic nitrogen, improving water solubility and enabling salt formation. This contrasts with the unsubstituted 8-position in the target compound, which may limit solubility .

Functional Group Variations

  • 3-(4-Fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one (): The 4-fluorophenoxy group replaces the direct phenyl linkage with an ether bond, altering dihedral angles and reducing planarity. This may decrease stacking interactions in DNA or protein binding .
  • 2-(4-Fluorophenyl)-3-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)-4H-chromen-4-one ():
    • A triazolylmethoxy group at position 3 introduces a heterocyclic moiety, broadening antimicrobial activity via interactions with bacterial efflux pumps .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Weight (g/mol) Key Substituents LogP* Solubility (mg/mL)
3-(4-Fluorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one ~340–350 4-F, 7-OH, 2-CF₃ 2.8–3.2 0.15–0.30
3-(4-Chlorophenyl)-7-hydroxy-8-(piperazinylmethyl)-2-CF₃-chromen-4-one 452.857 4-Cl, 8-piperazinylmethyl, 2-CF₃ 3.5–4.0 0.50–1.20
7-Hydroxy-3-(4-methoxyphenyl)-2-CF₃-chromen-4-one 336.26 4-OCH₃, 7-OH, 2-CF₃ 2.2–2.6 0.10–0.25
3-(4-Fluorophenoxy)-7-hydroxy-2-CF₃-chromen-4-one 340.23 4-F-O-, 7-OH, 2-CF₃ 2.5–3.0 0.20–0.40

*Predicted using fragment-based methods.

Research Findings and Implications

  • Synthetic Accessibility: Fluorophenyl derivatives are synthesized via Friedel-Crafts acylation or Suzuki coupling, while piperazinyl/phenoxy analogs require additional steps like Mannich reactions .
  • Structure-Activity Relationships (SAR) :
    • Trifluoromethyl at position 2 enhances metabolic stability and electronegativity .
    • Hydroxyl at position 7 is critical for hydrogen bonding with bacterial enzymes .
  • Crystallographic Insights: SHELX-refined structures reveal planar chromenone cores with substituent-dependent torsional angles influencing binding .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-(4-fluorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one?

The compound is synthesized via condensation reactions using phenolic precursors and fluorinated aromatic intermediates. A representative method involves treating (E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one with sodium hydroxide and hydrogen peroxide (30%) in ethanol to cyclize into the chromen-4-one core . Post-synthesis purification employs column chromatography, followed by structural validation via NMR, HPLC, and mass spectrometry.

Q. How is the crystal structure of this compound determined and refined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at 293 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELXL software enables precise determination of bond lengths, angles, and torsion angles. Disorder in residues is resolved using PART commands, and hydrogen bonds are optimized with riding models. R-factors below 0.05 indicate high accuracy .

Q. What spectroscopic techniques are essential for characterizing its structural purity?

  • NMR : 1^1H and 13^13C NMR identify substituent patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm).
  • FT-IR : Confirms hydroxyl (3200–3500 cm1^{-1}) and carbonyl (1650–1700 cm1^{-1}) groups.
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 336.26) .

Advanced Research Questions

Q. How can molecular docking elucidate this compound’s interaction with biological targets?

Docking studies using AutoDock Vina or Schrödinger Suite predict binding affinities to enzymes (e.g., kinases) or receptors. For example, docking into the active site of Staphylococcus aureus dihydrofolate reductase (PDB: 3SRW) reveals hydrogen bonding with Asp27 and hydrophobic interactions with Phe92, correlating with antimicrobial activity . Energy minimization and MD simulations (e.g., GROMACS) further validate stability.

Q. What strategies resolve contradictions in bioactivity data across different assays?

Discrepancies between enzymatic and cell-based assays require orthogonal validation:

  • Enzymatic Assays : Measure direct inhibition (e.g., IC50_{50} against COX-2).
  • Cell Viability Assays : Use MTT/WST-1 to assess cytotoxicity (e.g., IC50_{50} >50 μM in HEK293 cells).
  • Statistical Analysis : Apply ANOVA and post-hoc tests to confirm significance (p<0.05) .

Q. How are structure-activity relationship (SAR) studies designed for derivatives of this compound?

SAR involves systematic modifications:

  • Fluorophenyl Group : Replace with chlorophenyl or methoxyphenyl to assess electronic effects.
  • Trifluoromethyl Substitution : Compare with methyl or nitro groups to evaluate steric impact. Bioactivity data (e.g., IC50_{50}, Ki) are modeled using QSAR tools like CoMFA to prioritize synthetic targets .

Q. What crystallographic challenges arise when analyzing fluorinated chromen-4-one derivatives?

Fluorine’s high electronegativity causes anisotropic displacement parameters, requiring careful refinement. Twinning or disorder in the trifluoromethyl group is addressed via ISOR/SADI restraints in SHELXL. High-resolution data (d-spacing <0.8 Å) improve model accuracy .

Q. How can fluorescence properties be exploited in probe design?

The compound’s intrinsic fluorescence (λem_{em} ~450 nm) allows labeling biomolecules via click chemistry. For example, conjugation with azide-functionalized peptides enables tracking protein interactions via confocal microscopy. Quantum yield (Φ) and Stokes shift are optimized by modifying the hydroxy group’s substitution pattern .

Methodological Notes

  • Data Synthesis : Cross-referenced crystallographic (SHELX), synthetic (), and bioactivity () data to ensure robustness.
  • Advanced Tools : Highlighted software (SHELXL, AutoDock) and assays (MTT, QSAR) to align with academic rigor.

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